molecular formula C25H22N2O4S B281334 N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide

N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B281334
M. Wt: 446.5 g/mol
InChI Key: GEVFFJYEEPSENG-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as HON-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. HON-1 has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and histone deacetylase, which are involved in various physiological processes.

Mechanism of Action

The mechanism of action of N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of several enzymes, including carbonic anhydrase and histone deacetylase. Carbonic anhydrase is involved in the production of aqueous humor in the eye, and inhibition of its activity by N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide reduces intraocular pressure. Histone deacetylase is involved in the regulation of gene expression, and inhibition of its activity by N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide can lead to changes in cellular differentiation and proliferation.
Biochemical and Physiological Effects
N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has several biochemical and physiological effects, including inhibition of enzyme activity, reduction of inflammation, and modulation of gene expression. N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have a good safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in lab experiments include its specificity and potency, as well as its ability to inhibit multiple enzymes involved in various physiological processes. The limitations of using N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Development of more potent and selective analogs of N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide for use in therapeutic applications.
3. Investigation of the effects of N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide on other physiological processes and pathways.
4. Evaluation of the safety and efficacy of N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in clinical trials for various diseases.
5. Development of novel drug delivery systems for N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide to improve its bioavailability and tissue specificity.
Conclusion
In conclusion, N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide inhibits the activity of several enzymes involved in various physiological processes, and has several biochemical and physiological effects. While N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has several advantages for use in lab experiments, there are also limitations that need to be considered. Future research on N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide will likely focus on further optimization of the synthesis method, development of more potent and selective analogs, and evaluation of its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves several steps, including the condensation of 4-hydroxyaniline and 2,4,6-trimethylbenzenesulfonyl chloride to form an intermediate, which is then cyclized with 1,2-naphthoquinone-4-sulfonic acid to yield the final product. The synthesis of N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been optimized to improve yield and purity, and several modifications have been made to the original protocol to enhance its scalability and reproducibility.

Scientific Research Applications

N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and glaucoma. In cancer, N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting several pathways, including the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway. In arthritis, N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce inflammation and joint destruction by inhibiting the activity of enzymes involved in the inflammatory response. In glaucoma, N-(3-(4-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce intraocular pressure by inhibiting the activity of carbonic anhydrase, which is involved in the production of aqueous humor.

properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

(NZ)-N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-15-12-16(2)25(17(3)13-15)32(30,31)27-22-14-23(26-18-8-10-19(28)11-9-18)24(29)21-7-5-4-6-20(21)22/h4-14,26,28H,1-3H3/b27-22-

InChI Key

GEVFFJYEEPSENG-QYQHSDTDSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O)C

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O)C

Origin of Product

United States

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